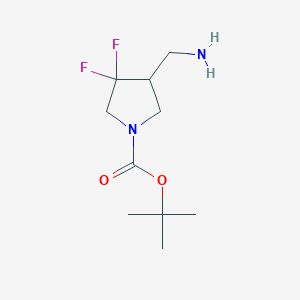

tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

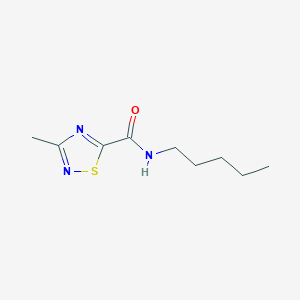

The compound tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a synthetic molecule that is part of a broader class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of difluorine atoms can significantly alter the physical and chemical properties of the molecule, potentially leading to unique biological activities or physical properties.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines was achieved through a nitrile anion cyclization strategy, yielding the product with high enantiomeric excess and overall yield . Another study reported the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized pyrrolidinones, demonstrating the versatility of tert-butyl protected pyrrolidine derivatives in medicinal chemistry . These methods often involve multiple steps, including cyclization reactions and the use of protecting groups like the tert-butyl group to facilitate the synthesis of complex pyrrolidine structures.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, with various substituents affecting the overall shape and reactivity of the molecule. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize these compounds . The presence of tert-butyl and difluoromethyl groups can introduce steric hindrance and electronic effects that influence the molecule's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate involved a reaction with tributylvinyltin and subsequent reactions with maleic anhydride, demonstrating the reactivity of the pyridine moiety in Diels-Alder reactions . The introduction of fluorine atoms, as seen in the compound of interest, can also significantly affect the reactivity, as fluorine is highly electronegative and can alter the acidity and basicity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability, which are important factors in drug design . The tert-butyl group is often used as a protecting group because it can be easily removed under acidic conditions, allowing for further functionalization of the molecule . The stability and reactivity of these compounds can be tailored by the choice of substituents, making them valuable intermediates in organic synthesis and drug discovery.

Scientific Research Applications

Synthesis Methodologies

Tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate and its derivatives have been synthesized through various methodologies, indicating their importance as intermediates in the development of pharmaceuticals and other compounds. For instance, one study detailed the synthesis of a similar compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, describing it as a crucial intermediate for small molecule anticancer drugs. The synthesis involved nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction, achieving a high total yield of 71.4% (Zhang et al., 2018).

Characterization Techniques

The compounds synthesized from this compound and related structures have been characterized using various techniques to confirm their structure and properties. One study performed FTIR, 1H, and 13C NMR spectroscopic methods, and X-ray crystallographic analysis to characterize the synthesized compounds, revealing details like intramolecular hydrogen bonding (Çolak et al., 2021).

Molecular Structure and Interactions

Crystal Structure Analysis

The molecular and crystal structures of compounds derived from this compound have been meticulously analyzed. For example, the compound synthesized by Çolak et al. (2021) crystallized in the monoclinic space group P21/c, with its structure stabilized by two O—H⋯N and O—H⋯O intramolecular hydrogen bonds, indicating the importance of structural analysis in understanding compound properties (Çolak et al., 2021).

Molecular Packing and Weak Interactions

The study on diverse supramolecular arrangements of substituted oxopyrrolidine analogues by Samipillai et al. (2016) highlights the importance of weak intermolecular interactions (CH⋯O/CH⋯π/H⋯H) in controlling the conformation of molecules and constructing supramolecular assemblies. This research underscores the significance of these weak interactions in the molecular architecture of compounds related to this compound (Samipillai et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBSWTXFLVTCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)

![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)

![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)

![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)